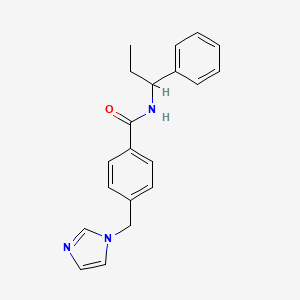
4-(imidazol-1-ylmethyl)-N-(1-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(imidazol-1-ylmethyl)-N-(1-phenylpropyl)benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and a phenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-(1-phenylpropyl)benzamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the imidazole ring to the benzamide group: This step often involves the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.
Introduction of the phenylpropyl group: This can be done through alkylation reactions using suitable alkyl halides or sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of amines from the benzamide group.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-(1-phenylpropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(imidazol-1-ylmethyl)benzamide: Lacks the phenylpropyl group, which may affect its biological activity.
N-(1-phenylpropyl)benzamide: Lacks the imidazole ring, which may reduce its ability to coordinate with metal ions.
4-(imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide: Similar structure but with a shorter alkyl chain, which may influence its physical and chemical properties.
Uniqueness
4-(imidazol-1-ylmethyl)-N-(1-phenylpropyl)benzamide is unique due to the presence of both the imidazole ring and the phenylpropyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-19(17-6-4-3-5-7-17)22-20(24)18-10-8-16(9-11-18)14-23-13-12-21-15-23/h3-13,15,19H,2,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADPJAEOQUJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891651.png)
![N-[1-(4-fluorophenyl)ethyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891655.png)
![1-[(2-chlorophenyl)methyl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5891667.png)
![1-[(4-chlorophenyl)methyl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5891677.png)
![N-[1-(4-fluorophenyl)ethyl]-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891683.png)
![N-[1-(4-fluorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891685.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide](/img/structure/B5891691.png)
![1-benzyl-N-[1-(2,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5891697.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891701.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891716.png)
![1-benzyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B5891733.png)
![1-benzyl-N-[1-(4-methoxyphenyl)propyl]piperidine-4-carboxamide](/img/structure/B5891738.png)
![N-[1-(4-methoxyphenyl)propyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891742.png)
![1-benzyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5891761.png)
